molecular formula C13H16N2O5 B15076223 Carbobenzyloxysarcosylglycine CAS No. 15146-74-4

Carbobenzyloxysarcosylglycine

Cat. No.: B15076223
CAS No.: 15146-74-4
M. Wt: 280.28 g/mol
InChI Key: HZTCJXSEHNRBTH-UHFFFAOYSA-N
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Description

Carbobenzyloxysarcosylglycine is a chemical compound with the molecular formula C13H16N2O5. It is often used in organic synthesis, particularly in peptide chemistry, due to its role as a protecting group for amines. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzyloxysarcosylglycine can be synthesized through a multi-step process involving the protection of sarcosine and glycine. The initial step typically involves the protection of the amine group of sarcosine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected sarcosine with glycine under peptide coupling conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxysarcosylglycine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Cbz protecting group, typically using catalytic hydrogenation with palladium on carbon (Pd-C) and hydrogen gas.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd-C and hydrogen gas is a standard method for removing the Cbz group.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbobenzyloxysarcosylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amine groups.

    Biology: The compound is used in the synthesis of biologically active peptides and proteins, facilitating the study of their structure and function.

    Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is employed in the large-scale synthesis of peptides and other complex molecules for pharmaceutical and biotechnological applications.

Mechanism of Action

The mechanism of action of carbobenzyloxysarcosylglycine primarily involves its role as a protecting group. The Cbz group protects the amine functionality during synthetic processes, preventing unwanted reactions. The removal of the Cbz group is achieved through catalytic hydrogenation, which cleaves the benzyloxy group, releasing the free amine. This process is crucial in the stepwise synthesis of peptides and other amine-containing compounds.

Comparison with Similar Compounds

Similar Compounds

  • Carbobenzyloxy-L-tyrosylglycine
  • Carbobenzyloxy-L-valylglycylglycine
  • Carbobenzyloxyserylbenzyl ester

Uniqueness

Carbobenzyloxysarcosylglycine is unique due to its specific structure and the stability of the Cbz protecting group. Compared to other protecting groups, the Cbz group is relatively easy to remove under mild conditions, making it highly useful in peptide synthesis. Additionally, the compound’s ability to undergo various chemical reactions while maintaining the integrity of the protected amine group sets it apart from other similar compounds.

Properties

CAS No.

15146-74-4

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H16N2O5/c1-15(8-11(16)14-7-12(17)18)13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,17,18)

InChI Key

HZTCJXSEHNRBTH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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